molecular formula C21H16NS+ B14662054 2,3,5-Triphenyl-1,3-thiazol-3-ium CAS No. 47283-91-0

2,3,5-Triphenyl-1,3-thiazol-3-ium

Cat. No.: B14662054
CAS No.: 47283-91-0
M. Wt: 314.4 g/mol
InChI Key: ILLLMRBZLPYBIN-UHFFFAOYSA-N
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Description

2,3,5-Triphenyl-1,3-thiazol-3-ium is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Triphenyl-1,3-thiazol-3-ium typically involves the reaction of thioamides with α-haloketones. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques, such as continuous flow reactors, may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Triphenyl-1,3-thiazol-3-ium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .

Mechanism of Action

The mechanism of action of 2,3,5-Triphenyl-1,3-thiazol-3-ium involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Uniqueness: 2,3,5-Triphenyl-1,3-thiazol-3-ium stands out due to its unique substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its triphenyl substitution enhances its stability and potential for diverse applications compared to other thiazole derivatives .

Properties

CAS No.

47283-91-0

Molecular Formula

C21H16NS+

Molecular Weight

314.4 g/mol

IUPAC Name

2,3,5-triphenyl-1,3-thiazol-3-ium

InChI

InChI=1S/C21H16NS/c1-4-10-17(11-5-1)20-16-22(19-14-8-3-9-15-19)21(23-20)18-12-6-2-7-13-18/h1-16H/q+1

InChI Key

ILLLMRBZLPYBIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C[N+](=C(S2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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